Phosphoramidofluoridic acid, dimethyl-, ethyl ester
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Overview
Description
Phosphoramidofluoridic acid, dimethyl-, ethyl ester is a chemical compound that belongs to the class of esters Esters are organic compounds derived from an acid (usually carboxylic acid) and an alcohol, where the hydrogen in the hydroxyl group is replaced by an alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidofluoridic acid, dimethyl-, ethyl ester typically involves the reaction of dimethyl phosphoramidofluoridate with ethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures the production of high-quality ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidofluoridic acid, dimethyl-, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding alcohol and acid.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, resulting in the formation of a different ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Reducing agents like lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Hydrolysis: Ethyl alcohol and dimethyl phosphoramidofluoridate.
Transesterification: A new ester and the corresponding alcohol.
Reduction: Ethyl alcohol and dimethyl phosphoramidofluoridate.
Scientific Research Applications
Phosphoramidofluoridic acid, dimethyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphoramidofluoridic acid, dimethyl-, ethyl ester involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active species that interact with enzymes and other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phosphoramidofluoridic acid, dimethyl-, ethyl ester can be compared with other esters such as ethyl acetate and methyl butyrate. While these esters share similar structural features, this compound is unique due to the presence of the phosphoramidofluoridate group, which imparts distinct chemical properties and reactivity.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl butyrate: Known for its pleasant odor and used in flavoring and fragrance industries.
This compound stands out due to its specific functional group, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
358-29-2 |
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Molecular Formula |
C4H11FNO2P |
Molecular Weight |
155.11 g/mol |
IUPAC Name |
N-[ethoxy(fluoro)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C4H11FNO2P/c1-4-8-9(5,7)6(2)3/h4H2,1-3H3 |
InChI Key |
JYXIMOLVBWANAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N(C)C)F |
Origin of Product |
United States |
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